molecular formula C21H17N3O2 B5471662 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide

Cat. No.: B5471662
M. Wt: 343.4 g/mol
InChI Key: FKMXXSYRMIXFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The oxadiazole ring and the naphthamide group are both heterocyclic components, which means they contain atoms other than carbon in their ring structures. The presence of these groups could have significant implications for the compound’s chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of the oxadiazole and naphthamide groups in this compound could influence its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of pharmaceuticals or bioactive compounds. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-6-8-16(9-7-14)20-23-19(26-24-20)13-22-21(25)18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMXXSYRMIXFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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